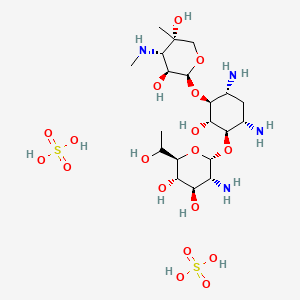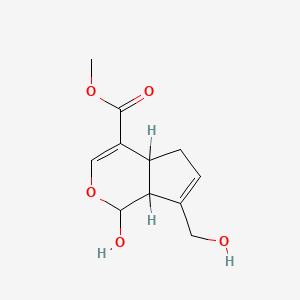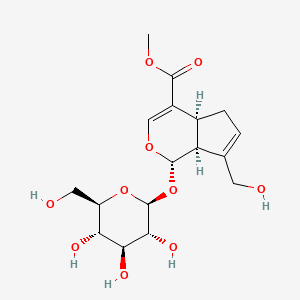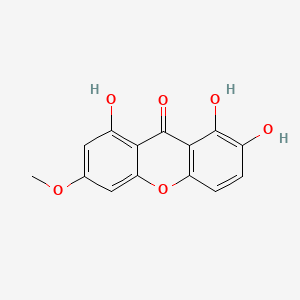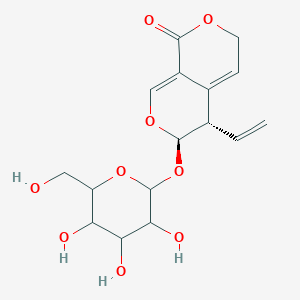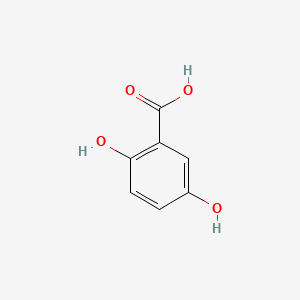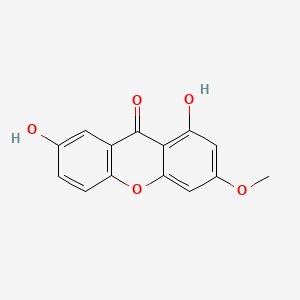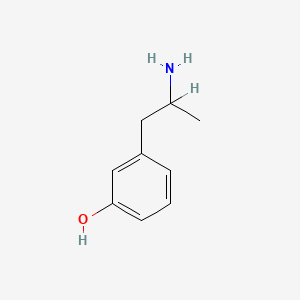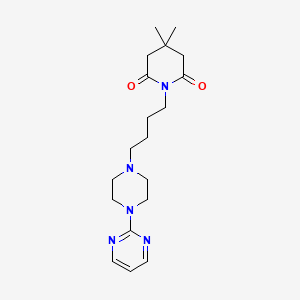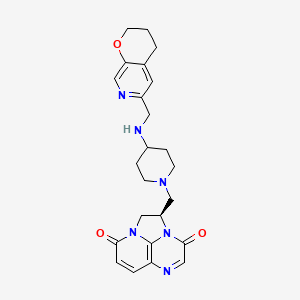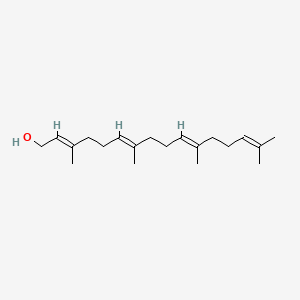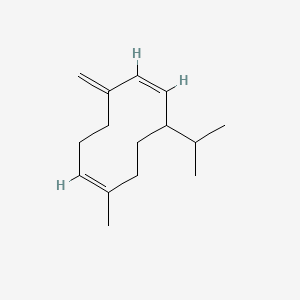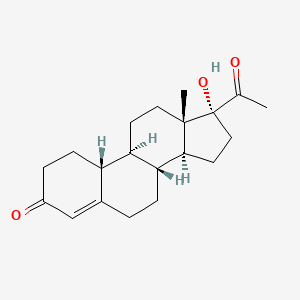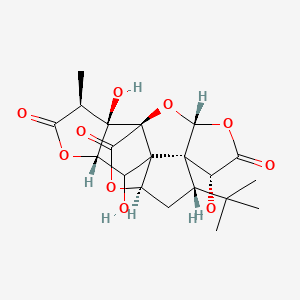
Ginkgolide B
Descripción general
Descripción
Ginkgolide B is a terpene lactone and one of the main molecular forms of ginkgolides, present in Ginkgo biloba leaves. It is widely used to treat peripheral and cerebral circulation disorders .
Synthesis Analysis
The total synthesis of Ginkgolide B has been achieved by various groups . The synthesis methodologies developed in these laboratories involve the utilization of zinc-copper homoenolate and double diastereoselective intramolecular [2+2] photocycloaddition .Molecular Structure Analysis
Ginkgolide B is a diterpenoid trilactone with six five-membered rings. It contains a spiro [4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a very specific tert-butyl group at one of the rings .Chemical Reactions Analysis
The total synthesis of Ginkgolide B involves a series of chemical reactions, including carbon-carbon bond formation guided by the compact nature of the Ginkgolide structure . The synthesis of related compounds was also achieved .Physical And Chemical Properties Analysis
Ginkgolide B is a white powder with a molecular formula of C20H24O10 and a molecular weight of 424.4 . Its solubility and bioavailability are the most important factors affecting its druggability .Aplicaciones Científicas De Investigación
Anti-Inflammatory Role in Asthma
Ginkgolide B, derived from Ginkgo biloba, exhibits anti-inflammatory properties, particularly in the context of asthma. A study utilizing a non-infectious mouse model of asthma demonstrated that Ginkgolide B effectively inhibited the increase of T-helper 2 cytokines and reduced eosinophil count in bronchoalveolar lavage fluid. Histological studies also indicated its ability to inhibit eosinophilia in lung tissue and mucus hyper-secretion, suggesting its potential as a treatment for asthma, functioning through suppression of the extracellular regulating kinase/MAPK pathway (Chu et al., 2011).
Neuroprotection in Ischemic Stroke
Ginkgolide B has shown neuroprotective effects in the treatment of ischemic stroke, linked to its anti-inflammatory properties. Research indicates its capacity to modulate microglia/macrophage polarization, vital in the pathology of ischemic stroke (Shu et al., 2016).
Prophylaxis of Migraine with Aura
In the context of migraines, Ginkgolide B has been used in a herbal constituent extract for the prophylactic treatment of migraine with aura. An open, preliminary trial showed that its administration significantly reduced the frequency and duration of migraine with aura (D'andrea et al., 2009).
Cardioprotective Effects
A preclinical systematic review and meta-analysis revealed that Ginkgolide B might be a promising agent for myocardial ischemia/reperfusion injury. Its cardioprotective effects are primarily associated with anti-oxidation, anti-inflammation, anti-apoptosis, and improvement of energy metabolism (Zhu et al., 2019).
Stimulation of Signaling Events in Neutrophils
Ginkgolide B is known to stimulate tyrosine phosphorylation of proteins, phospholipase D activation, calcium transients, and activation of p38 but not p44/42 Map kinases in human polymorphonuclear leukocytes (PMN). These effectsprimarily induce activation of intracellular signaling events and prime cellular functions such as PMN defense activities, suggesting its potential role in enhancing innate immune responses (Lenoir et al., 2005).
Metabolic Profiling
Research on the metabolic profile of Ginkgolide B has been conducted using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified various metabolites of Ginkgolide B, aiding in understanding its pharmacology and mechanism of action (Zhang et al., 2022).
Promotion of Endothelial Progenitor Cell Growth
Ginkgolide B has been observed to promote the growth of endothelial progenitor cells (EPCs), suppress cell apoptosis, and enhance the expression of key regulatory molecules and signaling pathways, such as miR-126 and the Akt signaling pathway. This suggests its potential in vascular health and repair (Chang et al., 2017).
Neuroprotective Effects Against Cognitive Impairment
Ginkgolide B has shown neuroprotective effects against cognitive impairment in mice, potentially through the regulation of gut microbiota. The treatment with Ginkgolide B significantly alleviated cognitive dysfunction and neurodegeneration in an Alzheimer's disease mouse model (Liu et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036861 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gingko lactone | |
CAS RN |
15291-77-7 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036861 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
| Record name | Ginkgolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036861 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



